![molecular formula C14H19N3O2 B508111 (3-[1,2,4]Triazol-1-yl-adamantan-1-yl)-acetic acid CAS No. 438229-01-7](/img/structure/B508111.png)

(3-[1,2,4]Triazol-1-yl-adamantan-1-yl)-acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

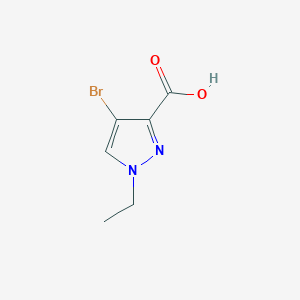

“(3-[1,2,4]Triazol-1-yl-adamantan-1-yl)-acetic acid” is a compound with the CAS Number: 418805-51-3 and a molecular weight of 247.3 . It has the IUPAC name 3- (1H-1,2,4-triazol-1-yl)-1-adamantanecarboxylic acid .

It is stored at room temperature . More detailed physical and chemical properties are not available in the search results.

科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Derivatives : Derivatives of 1,2,4-triazole, such as esters of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids, have been synthesized using two methods involving alkylation and etherification. These compounds exhibit high biological activity and can be intermediates for the synthesis of amides, hydrazides, and ylidenderivatives of corresponding acids (Odyntsova, 2017).

Physical-Chemical Properties : The physical-chemical properties, including melting points, elemental composition, and spectroscopic characteristics of these derivatives, have been determined using various analytical methods such as NMR spectroscopy, IR spectrophotometry, and chromatography-mass spectrometry (Odyntsova, 2017).

Potential Applications in Coordination Polymers and Catalysts

Metal-Organic Frameworks : Bistriazoles like 1,3-bis(1,2,4-triazol-4-yl)adamantane have been used in combination with other compounds for constructing heteroleptic copper(II) metal-organic frameworks. These frameworks could potentially have applications in various fields, including catalysis, gas storage, and separation (Senchyk et al., 2013).

Catalytic Reactions : A molybdenum trioxide hybrid decorated by 3-(1,2,4-Triazol-4-yl)adamantane-1-carboxylic acid has shown promise as a catalyst in various oxidation reactions. This hybrid demonstrates a unique ability to combine features of both homogeneous and heterogeneous catalysis, allowing for straightforward catalyst separation and reuse (Lysenko et al., 2019).

Safety and Hazards

将来の方向性

作用機序

Target of Action

It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Mode of Action

It’s known that 1,2,4-triazole derivatives can interact with their targets through various interactions like electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction .

Biochemical Pathways

It’s known that 1,2,4-triazole derivatives can have a beneficial performance to renal and cardiovascular systems .

Pharmacokinetics

It’s known that 1,2,4-triazole derivatives can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

It’s known that 1,2,4-triazole derivatives can exhibit cytotoxic activities against various cancer cell lines .

Action Environment

It’s known that the structure of 1,2,4-triazole derivatives can be regulated by changing the concentration of the starting materials during the assembly process .

特性

IUPAC Name |

2-[3-(1,2,4-triazol-1-yl)-1-adamantyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c18-12(19)6-13-2-10-1-11(3-13)5-14(4-10,7-13)17-9-15-8-16-17/h8-11H,1-7H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIJPLZEWJHJBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-[1,2,4]Triazol-1-yl-adamantan-1-yl)-acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-[(4-methylphenoxy)methyl]furan-2-carboxylate](/img/structure/B508030.png)

![5-[(2,3-Dichlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B508036.png)

![3-thioxo-1-(trifluoromethyl)-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B508041.png)

![Methyl 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylate](/img/structure/B508042.png)

![5-[(2-Chlorophenoxy)methyl]-2-furaldehyde](/img/structure/B508043.png)

![4-[(5-Formyl-2-methoxybenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B508045.png)

![5-[(2-Chloro-4-fluorophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B508047.png)

![4-[(5-Formyl-2-furyl)methoxy]benzonitrile](/img/structure/B508049.png)